3-(Thiophen-3-yl)pyrazine-2-carbonitrile
Overview
Description
“3-(Thiophen-3-yl)pyrazine-2-carbonitrile” is a compound that has attracted the attention of scientific researchers, owing to its potential applications across various fields of research and industry. It has a molecular formula of C9H5N3S and a molecular weight of 187.22 g/mol .
Molecular Structure Analysis
The molecular structure of “3-(Thiophen-3-yl)pyrazine-2-carbonitrile” consists of a pyrazine ring attached to a thiophene ring via a carbonitrile group . The exact structural details are not provided in the retrieved sources.Physical And Chemical Properties Analysis
The compound has a predicted density of 1.37±0.1 g/cm3 and a predicted boiling point of 366.7±42.0 °C . The melting point, flash point, and other physical and chemical properties are not specified in the retrieved sources .Scientific Research Applications
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Medicinal Chemistry
- Thiophene-based analogs are a potential class of biologically active compounds .
- They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- For example, suprofen has a 2-substituted thiophene framework and is known as nonsteroidal anti-inflammatory drug and articaine as 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
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Industrial Chemistry and Material Science
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- They are used in the fabrication of organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
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Chemical Sensing
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Synthesis of Metal-Free Nitrogen-Doped Carbon Nanoparticles (NCNPs)
- Pyrazinenitrile, a compound similar to “3-(Thiophen-3-yl)pyrazine-2-carbonitrile”, is used as a single-source precursor in the synthesis of metal-free nitrogen-doped carbon nanoparticles (NCNPs) .
- These NCNPs have potential applications in various fields such as energy storage, catalysis, and environmental remediation .
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Anti-Tubercular Drug Production
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PARP-1 Inhibitors in Cancer Treatment
- Pyrano [2,3-d]pyrimidine-2,4-dione derivatives, which may be structurally related to “3-(Thiophen-3-yl)pyrazine-2-carbonitrile”, have been synthesized as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1) .
- PARP-1 is involved in DNA repair damage, and inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
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Synthesis of Triazine–Thiophene–Thiophene Conjugated Compounds
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Synthesis of Aminothiophene Derivatives
- Thiophene-based analogs, which might be structurally related to “3-(Thiophen-3-yl)pyrazine-2-carbonitrile”, can be synthesized by various methods such as the Gewald reaction .
- The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
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Synthesis of Voltage-Gated Sodium Channel Blockers
- Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
- This suggests that “3-(Thiophen-3-yl)pyrazine-2-carbonitrile” might also be used in the synthesis of voltage-gated sodium channel blockers .
properties
IUPAC Name |
3-thiophen-3-ylpyrazine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3S/c10-5-8-9(12-3-2-11-8)7-1-4-13-6-7/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANINZHNSTUGDNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NC=CN=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-3-yl)pyrazine-2-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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